molecular formula C14H13N5O2S B12223078 4-methyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide CAS No. 883293-51-4

4-methyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide

Cat. No.: B12223078
CAS No.: 883293-51-4
M. Wt: 315.35 g/mol
InChI Key: JBEFGZGCNLBXSI-UHFFFAOYSA-N
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Description

4-methyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is a compound that features a tetrazole ring, a phenyl group, and a benzenesulfonamide moiety. Tetrazoles are known for their diverse biological applications and are often used in medicinal chemistry due to their ability to act as bioisosteres of carboxylic acids

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetrazole derivatives, including 4-methyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide, can be approached through several methods. One common method involves the use of triethyl orthoformate and sodium azide . Another approach is the microwave-assisted reaction of primary alcohols or aldehydes with molecular iodine in the presence of ammonia to obtain a nitrile intermediate, which then undergoes [3+2] cycloaddition with dicyandiamide and sodium azide .

Industrial Production Methods: Industrial production methods for tetrazole derivatives often focus on optimizing yield and reducing costs. Eco-friendly approaches, such as using water as a solvent and moderate reaction conditions, are preferred. These methods aim to achieve good to excellent yields while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-methyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The tetrazole ring can participate in reactions with acidic materials and strong oxidizers, leading to the liberation of corrosive and toxic gases . It can also react with active metals to form new compounds that may be explosive under certain conditions .

Common Reagents and Conditions: Common reagents used in the reactions of tetrazole derivatives include molecular iodine, sodium azide, and dicyandiamide. Reaction conditions often involve moderate temperatures and the use of solvents such as water or acetonitrile .

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce sulfonic acids, while substitution reactions can yield various substituted tetrazole derivatives .

Comparison with Similar Compounds

4-methyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide can be compared with other tetrazole derivatives, such as 5-phenyl-1H-tetrazole and 5-methyl-1H-tetrazole. These compounds share similar structural features but differ in their specific substituents and biological activities .

Properties

CAS No.

883293-51-4

Molecular Formula

C14H13N5O2S

Molecular Weight

315.35 g/mol

IUPAC Name

4-methyl-N-[3-(tetrazol-1-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C14H13N5O2S/c1-11-5-7-14(8-6-11)22(20,21)16-12-3-2-4-13(9-12)19-10-15-17-18-19/h2-10,16H,1H3

InChI Key

JBEFGZGCNLBXSI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)N3C=NN=N3

solubility

36.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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